2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide
Description
Properties
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-11-4-6-13(7-5-11)26-9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXHEZJZLXZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine group using hydrazine and Pd/C.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, hydrazine, and Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
This compound features a fluoro-substituted phenoxy group and a trifluoromethyl phenyl moiety, which contribute to its distinctive chemical behavior and biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable component in drug design.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
-
Enzyme Inhibition :
- The compound is being investigated for its ability to inhibit specific enzymes that are overexpressed in certain cancers. For example, the inhibition of Raf kinase has been linked to reduced tumor growth in preclinical models . This suggests that 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide may hold promise as a therapeutic agent in oncology.
Case Study 1: Inhibition of CDK4/6
A recent study highlighted the efficacy of compounds similar to this compound in inhibiting CDK4/6, leading to apoptosis in cancer cells. The study found that these compounds caused cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the trifluoromethyl group can significantly impact the biological activity of related compounds. For instance, altering the position of fluorine atoms has been associated with enhanced potency against specific cancer types, indicating the importance of molecular structure in drug development .
Summary of Findings
The applications of this compound are primarily focused on its potential as an anticancer agent and enzyme inhibitor. Its unique chemical structure allows for interactions with biological targets that are crucial for tumor growth and survival.
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation; effective against CDK4/6 |
| Enzyme Inhibition | Potential to inhibit Raf kinase; reduces tumor growth |
| Structure-Activity Relationship | Modifications enhance potency; crucial for drug design |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key Features: Piperazine ring instead of fluorophenoxy group. Direct linkage of acetamide to 3-(trifluoromethyl)phenyl.
- The piperazine moiety may enhance solubility and receptor interaction .
Compound in : 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Features: Chlorine and methyl substituents on the phenoxy group vs. fluorine in the target compound. Molecular weight: 343.73 g/mol.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ()
- Key Features: Simpler structure lacking the phenoxy and carbamoyl urea groups.
- Applications : Used as an intermediate in organic synthesis. The absence of complex substituents reduces steric hindrance, favoring reactivity .
Compound in : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Features: Thienopyrimidinone core with sulfanyl linkage. 4-Chlorophenyl and trifluoromethylphenyl groups.
Physicochemical Properties
Notes:
Crystallographic and Structural Analysis
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (): Crystal packing stabilized by N–H···O hydrogen bonds and C–H···O interactions, forming 1D chains. Similar intermolecular interactions are expected in the target compound .
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Exhibits intramolecular C–H···O interactions, highlighting the role of halogen substituents in molecular conformation .
Biological Activity
2-(4-fluorophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound’s structure features a fluorinated phenoxy group and a trifluoromethyl-substituted phenyl ring, which are known to enhance biological activity through increased metabolic stability and improved membrane permeability.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their strong electron-withdrawing properties. This can lead to improved binding affinities and biological efficacy. The specific mechanism of action for this compound may involve the inhibition of key enzymes involved in cancer progression, such as Raf kinase, which is implicated in angiogenesis and tumor growth.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving similar compounds:
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound demonstrated significant cytotoxicity, with IC50 values indicating potent anti-cancer properties.
-
Enzyme Inhibition Studies :
- Inhibition assays against cholinesterases showed that the compound effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases alongside its anti-cancer effects.
Research Findings
Recent literature supports the notion that compounds containing trifluoromethyl groups can exhibit enhanced biological activities due to their unique electronic properties. Studies have shown that such modifications can lead to improved interactions with target proteins, thereby increasing the efficacy of the compound in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
